molecular formula C8H9F2N B1340518 1-(2,6-difluorophenyl)-N-methylmethanamine CAS No. 392691-62-2

1-(2,6-difluorophenyl)-N-methylmethanamine

Cat. No. B1340518
CAS RN: 392691-62-2
M. Wt: 157.16 g/mol
InChI Key: XPBNFWNPKIKOPU-UHFFFAOYSA-N
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Description

The compound “1-(2,6-difluorophenyl)-N-methylmethanamine” belongs to a class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group. In this case, the phenyl group is substituted with two fluorine atoms at the 2 and 6 positions .


Molecular Structure Analysis

The molecular structure of “1-(2,6-difluorophenyl)-N-methylmethanamine” would consist of a phenyl ring with two fluorine atoms attached at the 2 and 6 positions, and a methylamine group attached at the 1 position . The presence of the fluorine atoms would likely influence the compound’s electronic properties .


Chemical Reactions Analysis

Anilines, in general, are involved in a wide range of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the electron-donating amino group makes the phenyl ring more reactive towards electrophilic aromatic substitution .

Future Directions

Given the lack of information on “1-(2,6-difluorophenyl)-N-methylmethanamine”, future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities .

Mechanism of Action

Target of Action

A compound with a similar structure, {[(2,6-difluorophenyl)carbonyl]amino}-n-(4-fluorophenyl)-1h-pyrazole-3-carboxamide, is known to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein in cell cycle regulation.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through a similar mechanism.

properties

IUPAC Name

1-(2,6-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBNFWNPKIKOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588540
Record name 1-(2,6-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-N-methylmethanamine

CAS RN

392691-62-2
Record name 1-(2,6-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,6-difluorophenyl)methyl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from 2,6-difluoro-N-methyl-benzamide (3.2 g, 18.7 mmol) and borane-methylsulfide (47 mL of a 2 M solution in toluene) according to the procedure used for example 84 (Step B) to give 1.5 g of the title compound which was used directly in the next prep.
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